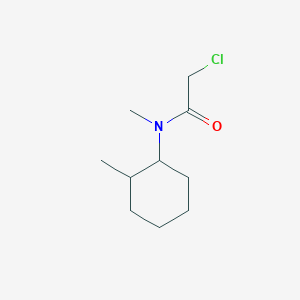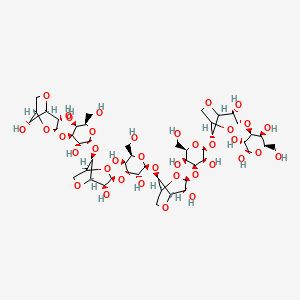
Neoagarooctaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neoagarooctaose is a type of neoagaro-oligosaccharide derived from agarose, a polysaccharide found in the cell walls of red algae. It consists of eight repeating units of galactose and 3,6-anhydro-L-galactose.
准备方法
Synthetic Routes and Reaction Conditions: Neoagarooctaose can be synthesized through the enzymatic hydrolysis of agarose using β-agarase. The optimal conditions for enzymatic hydrolysis include a temperature of 45°C, a pH of 8.5, a substrate concentration of 0.3%, an enzyme amount of 100 U/g, and an enzymolysis time of 20 hours . The hydrolysis process results in the production of neoagaro-oligosaccharides with varying degrees of polymerization, including this compound.
Industrial Production Methods: For large-scale production, agarose is mixed with β-agarase under controlled conditions. The reaction mixture is incubated at 50°C for 100 minutes, resulting in the production of this compound along with other neoagaro-oligosaccharides . The products are then purified using techniques such as gel-permeation chromatography and high-performance anion exchange chromatography .
化学反应分析
Types of Reactions: Neoagarooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by β-agarase results in the formation of smaller oligosaccharides .
Common Reagents and Conditions:
Hydrolysis: β-agarase, temperature of 45°C, pH 8.5.
Oxidation and Reduction:
Major Products: The primary products of this compound hydrolysis are smaller neoagaro-oligosaccharides such as neoagarotetraose and neoagarohexaose .
科学研究应用
Neoagarooctaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying the enzymatic activity of β-agarase and other related enzymes.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
Industry: Utilized in the food and cosmetic industries for its moisturizing and whitening effects.
作用机制
Neoagarooctaose exerts its effects through various molecular pathways. For instance, it has been shown to inhibit inflammation by suppressing the MAPK and NF-κB signaling pathways in macrophages . The compound interacts with specific molecular targets, such as inducible nitric oxide synthase (iNOS) and proinflammatory cytokines, to reduce the production of inflammatory mediators .
相似化合物的比较
Neoagarotetraose: A smaller neoagaro-oligosaccharide with four repeating units of galactose and 3,6-anhydro-L-galactose.
Neoagarohexaose: Contains six repeating units and shares similar biological activities with neoagarooctaose.
Uniqueness: this compound is unique due to its higher degree of polymerization, which may enhance its biological activities compared to smaller neoagaro-oligosaccharides. Its ability to inhibit inflammation and promote gut health makes it a valuable compound for various applications .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTINZGCDQSXMS-ORIZPBECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O37 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
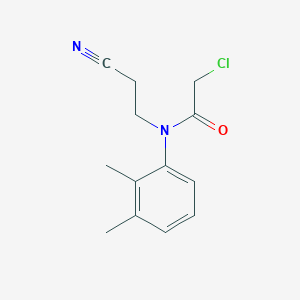
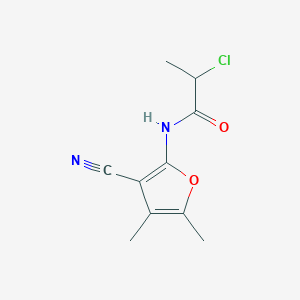
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)
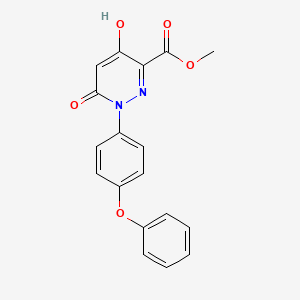
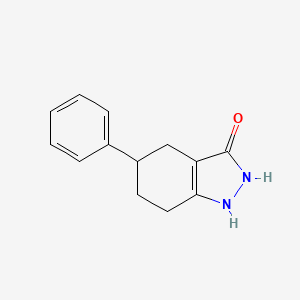
![8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B1463995.png)

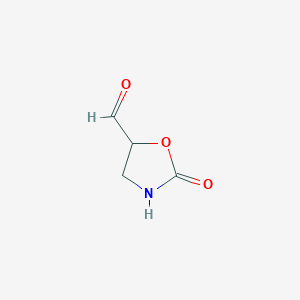
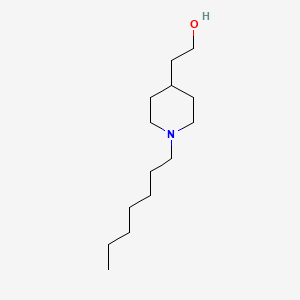
![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

